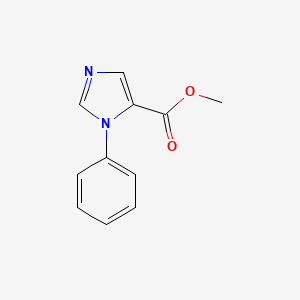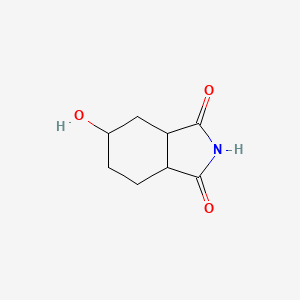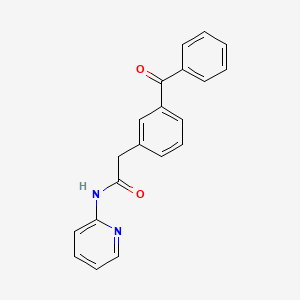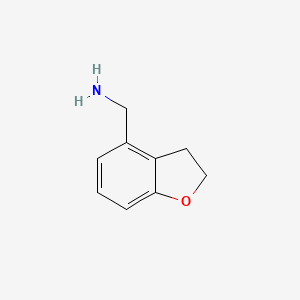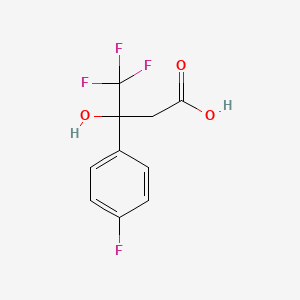
4,4,4-Trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of both trifluoromethyl and fluorophenyl groups in its structure imparts significant electron-withdrawing effects, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 4,4,4-Trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid typically involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out using conventional or microwave irradiation methods . The resulting product undergoes intramolecular cyclization in nitrobenzene under reflux conditions to yield the desired compound in quantitative yields .
Chemical Reactions Analysis
4,4,4-Trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4,4,4-Trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often used in drug design due to their enhanced metabolic stability and bioavailability. This compound may serve as a precursor for developing new pharmaceuticals.
Mechanism of Action
The mechanism by which 4,4,4-Trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid exerts its effects involves its interaction with molecular targets through its electron-withdrawing groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding. The trifluoromethyl and fluorophenyl groups enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
4,4,4-Trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid can be compared with other fluorinated compounds such as:
This compound: Similar in structure but with different substituents, these compounds may exhibit varying chemical and biological properties.
Trifluoromethylated quinolines: These compounds also contain trifluoromethyl groups and are used in medicinal chemistry for their biological activities.
Fluorinated organic compounds: A broad category that includes various compounds with fluorine atoms, known for their unique chemical properties and applications in multiple fields.
Properties
Molecular Formula |
C10H8F4O3 |
|---|---|
Molecular Weight |
252.16 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C10H8F4O3/c11-7-3-1-6(2-4-7)9(17,5-8(15)16)10(12,13)14/h1-4,17H,5H2,(H,15,16) |
InChI Key |
WPGUKLDNJDUCGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)(C(F)(F)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


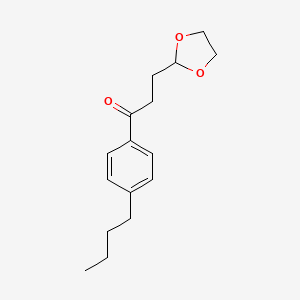
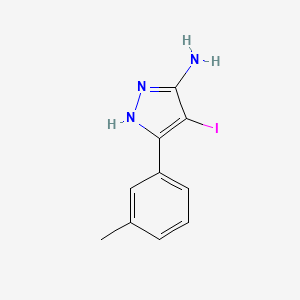


![trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B11768900.png)
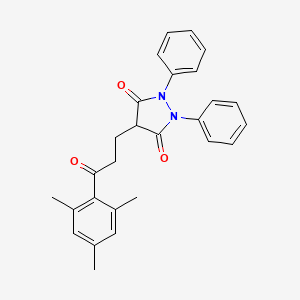

![(1-Azaspiro[4.5]decan-8-yl)methanol](/img/structure/B11768924.png)
![(S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11768932.png)
![3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B11768934.png)
